molecular formula C24H22ClFN6O3 B11930204 8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one

8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B11930204
M. Wt: 496.9 g/mol
InChI Key: QKNBRNSGPNCARD-UHFFFAOYSA-N
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Description

8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidin-7-one core, substituted with various functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one typically involves multiple steps, including:

    Formation of the Pyrido[2,3-d]pyrimidin-7-one Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.

    Substitution Reactions: Introduction of the 2-chloro-4-(3-fluoropyridin-2-yl)phenyl group through nucleophilic substitution reactions.

    Amination: Incorporation of the methylamino group via amination reactions, typically using amine sources and suitable catalysts.

    Formation of the 1,3-Dioxan Ring: This involves the reaction of appropriate diol precursors with amino groups under acidic or basic conditions to form the 1,3-dioxan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methylamino groups, forming corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under appropriate conditions.

Major Products

    Oxidation Products: Oxides of the amino and methylamino groups.

    Reduction Products: Amino derivatives from the reduction of nitro groups.

    Substitution Products: Various substituted derivatives depending on the nucleophiles used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Probes: Used as a probe in biological studies to investigate cellular processes and molecular interactions.

Medicine

    Drug Development:

Industry

    Material Science: Applications in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(ethylamino)pyrido[2,3-d]pyrimidin-7-one
  • **8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(propylamino)pyrido[2,3-d]pyrimidin-7-one

Uniqueness

The uniqueness of 8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C24H22ClFN6O3

Molecular Weight

496.9 g/mol

IUPAC Name

8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H22ClFN6O3/c1-28-24-30-9-14-7-17(16-5-4-13(8-18(16)25)21-19(26)3-2-6-29-21)23(33)32(22(14)31-24)10-20-34-11-15(27)12-35-20/h2-9,15,20H,10-12,27H2,1H3,(H,28,30,31)

InChI Key

QKNBRNSGPNCARD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C2C=C(C(=O)N(C2=N1)CC3OCC(CO3)N)C4=C(C=C(C=C4)C5=C(C=CC=N5)F)Cl

Origin of Product

United States

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